5-methoxy-4-nitro-1H-indole-3-carbaldehyde
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Overview
Description
5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a chemical compound with the CAS Number: 135531-92-9 . It is a derivative of the indole family, which are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde and its derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Molecular Structure Analysis
The molecular formula of 5-methoxy-4-nitro-1H-indole-3-carbaldehyde is C9H8N2O3 . The InChI Key is TUWARWGEOHQXCO-UHFFFAOYSA-N .Chemical Reactions Analysis
5-Methoxy-4-nitro-1H-indole-3-carbaldehyde and its derivatives play a significant role in multicomponent reactions (MCRs). These reactions offer access to complex molecules and are inherently sustainable . They are used in the synthesis of active molecules and are essential precursors for generating biologically active structures .Physical And Chemical Properties Analysis
5-Methoxy-4-nitro-1H-indole-3-carbaldehyde is a yellowish to beige crystalline powder . It has a molecular weight of 192.17 . The boiling point is 408.2°C at 760 mmHg .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . They have shown inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Properties
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have been used in the development of anticancer drugs . They have shown potential in the treatment of various types of cancer cells .
Anti-HIV Activity
Some indole derivatives have shown anti-HIV activity . This suggests potential applications in the treatment of HIV/AIDS.
Antioxidant Properties
Indole derivatives have demonstrated antioxidant properties . This could make them useful in combating oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity, suggesting potential use in the treatment of various bacterial and fungal infections .
Antitubercular Activity
Indole derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential use in the treatment of tuberculosis .
Antidiabetic Applications
Indole derivatives have shown potential in the treatment of diabetes . They could be used in the development of new antidiabetic drugs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-4-nitro-1H-indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-16-8-3-2-7-9(10(8)12(14)15)6(5-13)4-11-7/h2-5,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHASPLYITRWNHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=C2C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-4-nitro-1H-indole-3-carbaldehyde |
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